molecular formula C9H11BrO B2988584 2-(4-Bromo-2-methylphenyl)ethanol CAS No. 866930-93-0

2-(4-Bromo-2-methylphenyl)ethanol

Cat. No.: B2988584
CAS No.: 866930-93-0
M. Wt: 215.09
InChI Key: SPUJMAZDWJOCFS-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methylphenyl)ethanol is an organic compound characterized by the presence of a bromine atom, a methyl group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-2-methylphenyl)ethanol typically involves the bromination of 2-methylphenylethanol. One common method is the reaction of 2-methylphenylethanol with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form 2-(4-Bromo-2-methylphenyl)ethane using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide can replace the bromine atom with a methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: 2-(4-Bromo-2-methylphenyl)acetaldehyde or 2-(4-Bromo-2-methylphenyl)acetone.

    Reduction: 2-(4-Bromo-2-methylphenyl)ethane.

    Substitution: 2-(4-Methoxy-2-methylphenyl)ethanol.

Scientific Research Applications

2-(4-Bromo-2-methylphenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving brominated aromatic compounds.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-methylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(4-Bromo-2-methylphenyl)ethanone
  • 2-(4-Methylphenyl)ethanol
  • 2-(4-Bromo-2-methylphenyl)ethane

Comparison:

    2-(4-Bromo-2-methylphenyl)ethanone: Similar structure but with a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.

    2-(4-Methylphenyl)ethanol: Lacks the bromine atom, resulting in different chemical properties and reactivity.

    2-(4-Bromo-2-methylphenyl)ethane: Lacks the hydroxyl group, affecting its solubility and reactivity in various chemical reactions.

Properties

IUPAC Name

2-(4-bromo-2-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-7-6-9(10)3-2-8(7)4-5-11/h2-3,6,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUJMAZDWJOCFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

(4-Bromo-2-methylphenyl)acetic acid (59 g, 258 mmol) was dissolved in THF (100 mL), and cooled in an ice-bath to 0° C. Borane (1 M in THF, 310 mL, 1.2 eq) was added dropwise. During the addition the temperature rose slowly to 20° C. After complete addition, the ice-bath was removed and stirring was continued for 2 hours. The reaction mixture was poured into sat. aq. K2CO3 (300 mL), and the obtained suspension was diluted with H2O (500 mL). The THF layer was separated and concentrated under reduced pressure. The aqueous layer was extracted with EtOAc (2×250 mL, 1×100 mL). The residue from the concentrated THF layer was dissolved in the combined organic layer, which was washed with brine. The organic layer was dried (Na2SO4), filtered, and concentrated under reduced pressure, yielding the crude product (54.6 g) as a brown oil. The crude product was purified by column chromatography (SiO2, 2 L of 30% EtOAc in heptanes, Rf=0.3). Desired fractions were combined and concentrated under reduced pressure, yielding the title compound as a yellow oil (31.6 g, 144 mmol, 56%). 1H-NMR (CDCl3, 300 MHz) δ ppm 2.3 (s, 3H); 2.68 (t, 2H); 2.82 (t, 2H); 7.07 (d, 1H); 7.30 (d, 2H).
Quantity
59 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
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310 mL
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reactant
Reaction Step Two
Yield
56%

Synthesis routes and methods II

Procedure details

A solution of 30A (1.5 g, 7.6 mmol) in 0.5 M 9-BBN in THF (40 mL, 20 mmol) was heated at 120° C. in a sealed tube for 15 min in a microwave. The mixture was cooled to 0° C. in a 250 mL Erlenmeyer flask. NaOH (1.0 M, 40 mL) then H2O2 (30%, 40 mL) were added slowly dropwise while maintaining the internal temperature below 30° C. HCl (1.0 M, 40 mL) was added and the mixture was extracted with Et2O (2×100 mL). The organics were combined, washed with NaHCO3, brine, dried over Na2SO4 and concentrated in vacuo. The crude oil was purified by flash chromatography (0% to 50% hexanes in EtOAc) to yield 30B (1.05 g, 64%) as a clear oil. 1H NMR (400 MHz, MeOD) δ ppm 2.30 (s, 3 H) 2.80 (t, J=7.20 Hz, 2 H) 3.69 (t, J=7.07 Hz, 2 H) 7.06 (d, J=8.08 Hz, 1 H) 7.23 (dd, J=8.21, 1.89 Hz, 1 H) 7.28-7.31 (m, 1 H).
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Yield
64%

Synthesis routes and methods III

Procedure details

6.31 mL (6.31 mmol, 1M solution in THF) of lithium aluminum hydride was added at −5° C. to a solution of 4.00 g (6.31 mmol) of tert-butyl (4-bromo-2-methylphenyl)acetate in 50 mL of THF. The reaction mixture was heated to RT and stirred at this temperature until the reaction was complete. 0.3 mL of water, 0.3 mL of 15% aqueous sodium hydroxide solution, and 0.9 mL of water were added successively. After filtration, the organic phase was dried over magnesium sulfate and the solvent was eliminated in vacuo. Further purification was carried out by column chromatography on silica gel (PE/EtOAc 8:2). Yield: 1.02 g (75% of theoretical); C9H11BrO (M=215.087); calc.: molpeak (M)+:214/216 (Br); found: molpeak (M)+:214/216 (Br); Rf value: 0.59 (silica gel, PE/EtOAc 8:2).
Quantity
6.31 mL
Type
reactant
Reaction Step One
Name
tert-butyl (4-bromo-2-methylphenyl)acetate
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.9 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

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